molecular formula C10H15NO B12886830 2-acetyl-N-isobutylpyrrole CAS No. 66054-35-1

2-acetyl-N-isobutylpyrrole

Katalognummer: B12886830
CAS-Nummer: 66054-35-1
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: MADPUDKSZYVYKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-acetyl-N-isobutylpyrrole is an organic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N-isobutylpyrrole typically involves the reaction of pyrrole with acetyl chloride and isobutylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as production volume, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production cost.

Analyse Chemischer Reaktionen

Types of Reactions

2-acetyl-N-isobutylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 2-(1-hydroxyethyl)-N-isobutylpyrrole .

Wissenschaftliche Forschungsanwendungen

2-acetyl-N-isobutylpyrrole has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-acetyl-N-isobutylpyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-acetyl-N-isobutylpyrrole include other pyrrole derivatives, such as 2-acetylpyrrole and N-isobutylpyrrole .

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

66054-35-1

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

1-[1-(2-methylpropyl)pyrrol-2-yl]ethanone

InChI

InChI=1S/C10H15NO/c1-8(2)7-11-6-4-5-10(11)9(3)12/h4-6,8H,7H2,1-3H3

InChI-Schlüssel

MADPUDKSZYVYKP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C=CC=C1C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.